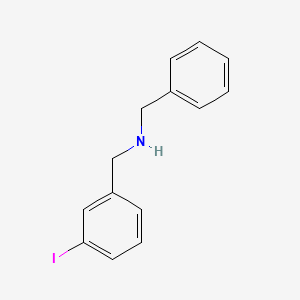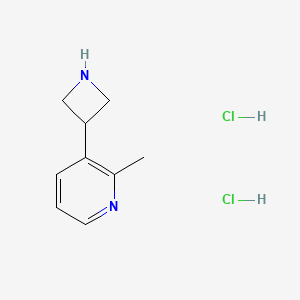![molecular formula C6H8F2N2O B13891913 3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one is a fluorinated heterocyclic compound It is characterized by the presence of two fluorine atoms and a fused bicyclic structure, which includes a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one typically involves the fluorination of precursor compounds. One common method involves the deoxyfluorination of alcohols using reagents such as 3,3-difluoro-1,2-diarylcyclopropenes . The reaction conditions often require the use of electron-rich aryl substituents to facilitate the transformation with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of fluorination and the use of stable fluorinating agents like 3,3-difluoro-1,2-diarylcyclopropenes can be scaled up for larger production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles that can replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it can interact with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated compound with applications in energetic materials.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): A high-energy compound used in explosives.
Uniqueness
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one is unique due to its fused bicyclic structure and the presence of two fluorine atoms. This structure imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other fluorinated compounds.
Propiedades
Fórmula molecular |
C6H8F2N2O |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)2-9-3-1-4(11)10-5(3)6/h3,5,9H,1-2H2,(H,10,11) |
Clave InChI |
ITSYPLQPSOBMAK-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(CN2)(F)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)


![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)

